N-Thiophen-2-ylthiourea
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Overview
Description
N-Thiophen-2-ylthiourea is an organosulfur compound with the chemical formula C₅H₆N₂S₂. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a thiophen-2-yl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Thiophen-2-ylthiourea can be synthesized through several methods. One common approach involves the reaction of thiourea with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Thiophen-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-Thiophen-2-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that this compound derivatives can act as potential therapeutic agents for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Thiophen-2-ylthiourea involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an agonist for Toll-like receptor 2 (TLR2), leading to the activation of the NF-κB pathway and the release of cytokines such as TNF-α and IL-1β. This activation can result in various biological effects, including immune cell activation and cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, thiourea, has similar chemical properties but lacks the thiophen-2-yl group.
N-Phenylthiourea: This compound has a phenyl group instead of a thiophen-2-yl group, leading to different chemical and biological properties.
N-Methylthiourea: The presence of a methyl group instead of a thiophen-2-yl group results in distinct reactivity and applications.
Uniqueness
N-Thiophen-2-ylthiourea is unique due to the presence of the thiophen-2-yl group, which imparts specific chemical and biological properties. This group enhances its ability to participate in various reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
61528-51-6 |
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Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
thiophen-2-ylthiourea |
InChI |
InChI=1S/C5H6N2S2/c6-5(8)7-4-2-1-3-9-4/h1-3H,(H3,6,7,8) |
InChI Key |
TXSVRMABOIMFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)NC(=S)N |
Origin of Product |
United States |
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